molecular formula C15H19FN2O B2404505 N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]prop-2-enamide CAS No. 2188360-09-8

N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]prop-2-enamide

Cat. No.: B2404505
CAS No.: 2188360-09-8
M. Wt: 262.328
InChI Key: CVBMVJVIUXGOFQ-UHFFFAOYSA-N
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Description

N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]prop-2-enamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a 4-fluorophenylmethyl group and a prop-2-enamide moiety. Its unique structure allows it to interact with biological systems in specific ways, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]prop-2-enamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Fluorophenylmethyl Group: This step involves the alkylation of the piperidine ring with a 4-fluorobenzyl halide under basic conditions.

    Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the substituted piperidine with acryloyl chloride in the presence of a base to form the prop-2-enamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]prop-2-enamide involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
  • N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide
  • N-(1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl)-N-(2-methylphenyl)prop-2-enamide

Uniqueness

N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O/c1-2-15(19)17-14-7-9-18(10-8-14)11-12-3-5-13(16)6-4-12/h2-6,14H,1,7-11H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBMVJVIUXGOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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